Phosphinecarboxylic acid, hydroxymethoxy-, oxide, disodium salt
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Overview
Description
Phosphinecarboxylic acid, hydroxymethoxy-, oxide, disodium salt is a chemical compound that features a phosphonic acid functional group. This group is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinecarboxylic acid, hydroxymethoxy-, oxide, disodium salt can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (using HCl) or through the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Another method includes the oxidation of phosphinic acid to form the phosphonic acid functional group simultaneously with the formation of the P–C bond .
Industrial Production Methods
In industrial settings, the production of phosphonic acids often involves the use of phosphorous acid (H₃PO₃) as a starting material. The process typically includes the formation of the phosphonic acid functional group and the subsequent conversion to the disodium salt form. This method ensures high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Phosphinecarboxylic acid, hydroxymethoxy-, oxide, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The hydroxyl group can be substituted with other nucleophilic groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and diazomethane (CH₂N₂) are employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphinic acid derivatives .
Scientific Research Applications
Phosphinecarboxylic acid, hydroxymethoxy-, oxide, disodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, water treatment chemicals, and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of phosphinecarboxylic acid, hydroxymethoxy-, oxide, disodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid: Features two hydroxy moieties, one P=O double bond, and one P–C bond.
Phosphinic acid: Contains one hydroxy group and one P–H bond.
Phosphoric acid: Comprises three hydroxy groups and one P=O double bond
Uniqueness
Phosphinecarboxylic acid, hydroxymethoxy-, oxide, disodium salt is unique due to its specific functional group arrangement, which imparts distinct properties such as enhanced water solubility and coordination capabilities. These characteristics make it particularly useful in applications requiring high solubility and reactivity .
Properties
CAS No. |
55920-25-7 |
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Molecular Formula |
C2H3Na2O5P |
Molecular Weight |
184.00 g/mol |
IUPAC Name |
disodium;[methoxy(oxido)phosphoryl]formate |
InChI |
InChI=1S/C2H5O5P.2Na/c1-7-8(5,6)2(3)4;;/h1H3,(H,3,4)(H,5,6);;/q;2*+1/p-2 |
InChI Key |
ULYRRVKSWSPMIE-UHFFFAOYSA-L |
Canonical SMILES |
COP(=O)(C(=O)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
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